

Application Notes and Protocols for Utilizing ALT-836 in Preclinical Cancer Models

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Compound of Interest

Compound Name: ST-836

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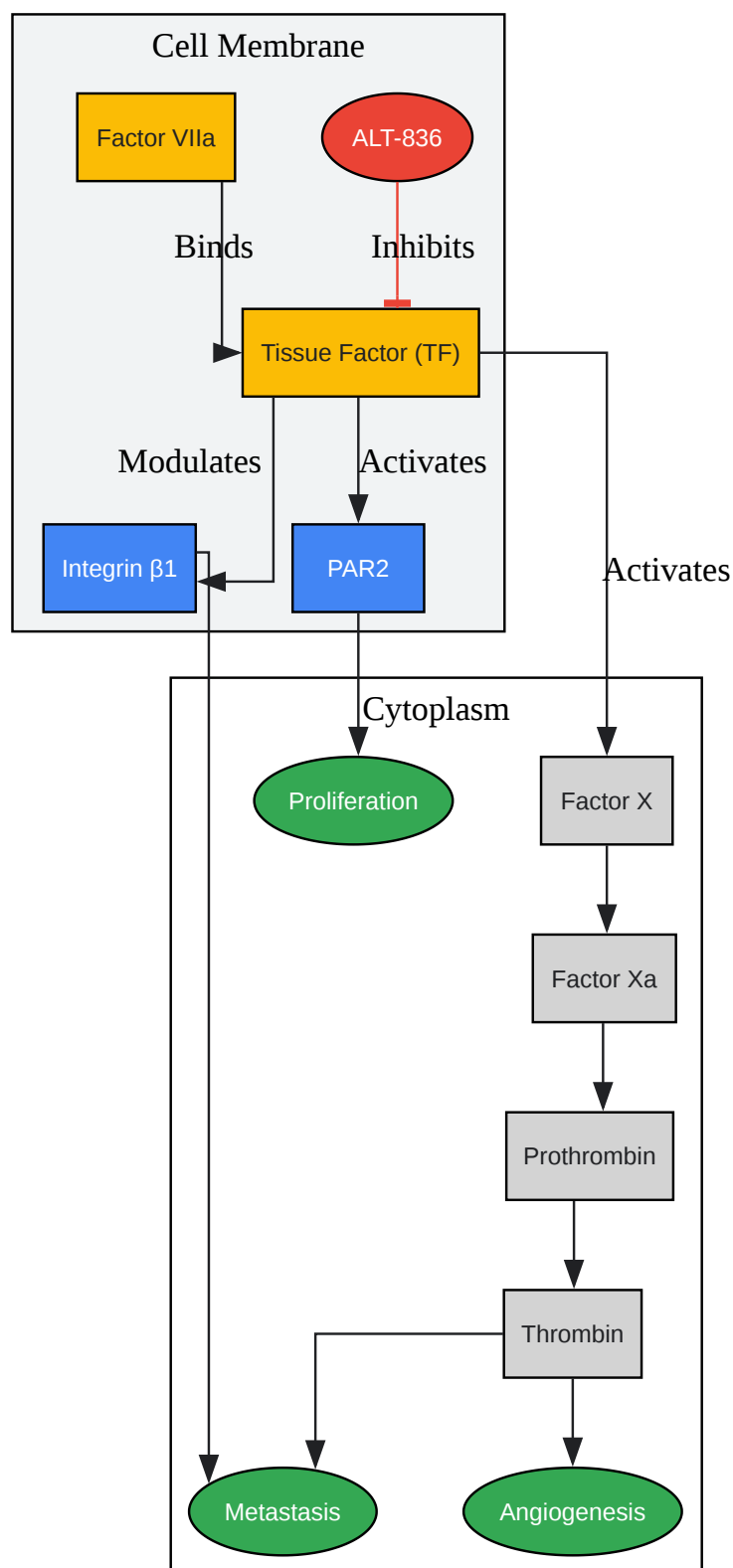
Introduction

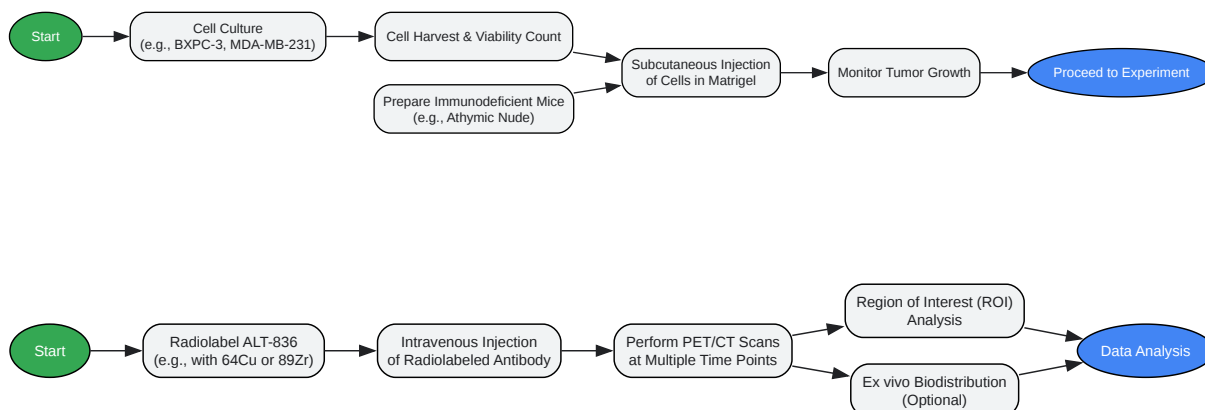
ALT-836 is a recombinant human-mouse chimeric monoclonal antibody that targets Tissue Factor (TF), a transmembrane protein overexpressed in a variety of solid tumors, including pancreatic and triple-negative breast cancer.[1] TF plays a critical role in tumor progression through its involvement in coagulation pathways, angiogenesis, and cell signaling.[1] ALT-836 functions by binding to TF or the TF-Factor VIIa (FVIIa) complex, which in turn blocks the activation of Factor X (FX) and Factor IX (FIX).[1] This inhibition of the coagulation cascade is thought to suppress tumor growth and metastasis. These application notes provide detailed protocols for the use of ALT-836 in preclinical cancer models, with a focus on pancreatic and triple-negative breast cancer xenografts.

Mechanism of Action: Targeting the Tissue Factor Signaling Pathway

ALT-836 exerts its anti-tumor effects by inhibiting the signaling cascade initiated by the Tissue Factor (TF):Factor VIIa (FVIIa) complex. This complex can activate downstream signaling through two primary mechanisms: cleavage of Protease-Activated Receptor 2 (PAR2) and modulation of integrin signaling, particularly involving integrin $\beta 1$. The activation of these pathways promotes tumor cell proliferation, migration, and angiogenesis. By binding to TF, ALT-

836 prevents the formation and/or function of the TF:FVIIa complex, thereby inhibiting these downstream effects.





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References

- 1. Video: Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
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